Reduced Akathisia Incidence: Brexpiprazole vs. Aripiprazole Direct Head-to-Head Comparison
In an exploratory open-label study directly comparing brexpiprazole and aripiprazole in patients with acute schizophrenia (NCT02054702), brexpiprazole demonstrated a substantially lower incidence of EPS-related adverse events including akathisia. The study randomized 97 patients to either brexpiprazole (1-4 mg/day, target 3 mg/day) or aripiprazole (10-20 mg/day, target 15 mg/day) for 6 weeks [1].
| Evidence Dimension | Incidence of EPS-related adverse events including akathisia |
|---|---|
| Target Compound Data | 14.1% of patients |
| Comparator Or Baseline | Aripiprazole: 30.3% of patients |
| Quantified Difference | 16.2 percentage point absolute reduction (53% relative reduction) |
| Conditions | 6-week open-label randomized study; acute schizophrenia relapse; n=97 total (brexpiprazole n=64, aripiprazole n=33) |
Why This Matters
For researchers designing tolerability-focused protocols, this 16.2% absolute reduction in akathisia incidence represents a clinically meaningful differentiation that may influence subject retention and data integrity in longitudinal studies.
- [1] Citrome L, Ota A, Nagamizu K, Perry P, Weiller E, Baker R. PM384. The effect of brexpiprazole (OPC-34712) versus aripiprazole in adult patients with acute schizophrenia: an exploratory study. Int J Neuropsychopharmacol. 2016;19(Suppl 1):40-41. doi:10.1093/ijnp/pyw041.384 View Source
